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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methyl-N-
propylaniline

Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's

potential is fundamentally governed by its physicochemical properties. These characteristics

dictate its behavior in biological systems, its formulation possibilities, and its synthetic

accessibility. This guide provides an in-depth examination of 3-Chloro-4-methyl-N-
propylaniline, a substituted aniline with potential applications as an intermediate in the

development of novel chemical entities.

As a derivative of 3-chloro-4-methylaniline (CAS 95-74-9), the introduction of an N-propyl group

significantly alters the molecule's lipophilicity, basicity, and steric profile.[1][2] Understanding

these shifts is paramount for researchers aiming to leverage this compound in drug discovery,

agrochemicals, or materials science. This document moves beyond a simple data sheet,

offering both established data and predictive insights, coupled with robust, field-proven
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experimental protocols for in-house validation. We will explore the causality behind

experimental choices, ensuring that every protocol described is a self-validating system.

Section 1: Core Molecular Attributes
A foundational understanding begins with the molecule's basic structural and identifying

information. While experimental data for this specific N-propylated derivative is sparse, we can

establish its identity and predict key parameters based on its structure and data from its parent

aniline.

Identifier Value Source

IUPAC Name
3-chloro-4-methyl-N-

propylaniline
-

CAS Number 857007-95-5 [3]

Molecular Formula C₁₀H₁₄ClN [2]

Molecular Weight 183.68 g/mol [2]

Canonical SMILES CCCNC1=CC(=C(C=C1)C)Cl [2]

Predicted XLogP3 4.3 [2]

Section 2: Fundamental Physicochemical Properties
The physical state, solubility, and volatility of a compound are critical for its handling, storage,

and formulation. The data below is a blend of experimental values for the closely related parent

compound, 3-chloro-4-methylaniline, and reasoned expectations for the title compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.bldpharm.com/products/857007-95-5.html
https://pubchemlite.lcsb.uni.lu/e/compound/28308333
https://pubchemlite.lcsb.uni.lu/e/compound/28308333
https://pubchemlite.lcsb.uni.lu/e/compound/28308333
https://pubchemlite.lcsb.uni.lu/e/compound/28308333
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value / Expected

Value
Notes & Rationale Reference

Physical State
Liquid or low-melting

solid at 20°C

The parent aniline has

a melting point of

~25°C. The addition of

the flexible N-propyl

chain is expected to

disrupt crystal

packing, likely

lowering the melting

point.

[4][5]

Boiling Point >238 °C

The parent aniline

boils at 237-238°C.

The increased

molecular weight from

the propyl group will

raise the boiling point.

[4][6]

Water Solubility Low (<1 g/L)

The parent aniline is

slightly soluble (1 g/L

at 20°C). The

lipophilic propyl group

will further decrease

aqueous solubility.

[4]

pKa (Conjugate Acid) ~4.2 - 4.5

The parent aniline's

conjugate acid has a

pKa of 4.05. The

electron-donating

nature of the N-propyl

group slightly

increases the basicity

of the nitrogen atom,

resulting in a slightly

higher pKa.

[1][4][7]

Stability Stable under normal

conditions. Sensitive

Like many anilines, it

is prone to oxidation

[5][8]
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to air and light. and discoloration

upon prolonged

exposure. It is

incompatible with

strong oxidizing

agents, acids, acid

anhydrides, and

chloroformates.

Section 3: Ionization and Lipophilicity - The Keys to
Biological Interaction
For any compound intended for biological application, pKa and LogP are arguably the most

critical physicochemical parameters. They govern how a molecule is absorbed, distributed,

metabolized, and excreted (ADME).

Basicity (pKa)
The pKa of an ionizable group determines the charge state of a molecule at a given pH. For an

aniline, the basicity of the amino group is crucial. The pKa value of ~4.2-4.5 for the conjugate

acid of 3-Chloro-4-methyl-N-propylaniline means that at physiological pH (~7.4), the

compound will be overwhelmingly in its neutral, uncharged form. This is a critical insight for

drug development, as the neutral form is generally more capable of crossing lipidic biological

membranes, a prerequisite for reaching intracellular targets.[9]

Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity, or

"greasiness." It is a key indicator of a drug's ability to permeate cell membranes, bind to plasma

proteins, and potentially accumulate in fatty tissues.[10] The predicted XLogP of 4.3 for 3-
Chloro-4-methyl-N-propylaniline is significantly higher than the 2.27 LogP of its parent

compound, 3-chloro-4-methylaniline.[2][4] This substantial increase, driven by the addition of

the three-carbon propyl chain, suggests high membrane permeability. However, LogP values

above 5 can sometimes be associated with poor aqueous solubility and increased metabolic

clearance, a classic trade-off in drug design.[11]
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Section 4: Experimental Determination Protocols
While predictions are valuable for initial assessment, rigorous drug development demands

empirical data. The following protocols represent gold-standard methodologies for determining

the core physicochemical properties of novel compounds like 3-Chloro-4-methyl-N-
propylaniline.

Protocol for pKa Determination via Potentiometric
Titration
Causality: Potentiometric titration is the definitive method for pKa determination.[12] It directly

measures the change in pH of a solution as a titrant of known concentration is added, allowing

for the precise identification of the inflection point where the analyte is 50% ionized, which

corresponds to its pKa.[9][13]

Methodology:

System Calibration: Calibrate the potentiometer using at least three standard aqueous

buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]

Sample Preparation: Prepare a ~1 mM solution of 3-Chloro-4-methyl-N-propylaniline. To

ensure solubility, a co-solvent such as methanol or DMSO may be used, but its concentration

should be kept to a minimum (<5%) and be consistent across all experiments.

Ionic Strength Adjustment: Add a neutral salt solution (e.g., 0.15 M KCl) to maintain a

constant ionic strength throughout the titration, which prevents fluctuations in activity

coefficients.[9]

Initial Acidification: Acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the aniline

is fully protonated.

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the

calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a

standardized 0.1 M NaOH solution.

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize (signal drift < 0.01 pH units per minute).[9] Continue the titration until ~pH 12.
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Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is

determined from the inflection point of the resulting sigmoid curve.

Validation: Perform the titration in triplicate to ensure reproducibility. Calculate the average

pKa and standard deviation.[13]

Preparation Titration Analysis

Calibrate pH Meter Prepare 1mM Sample
(with 0.15M KCl)

Acidify to pH 2
with 0.1M HCl

Titrate with
0.1M NaOH Record pH vs. Volume Plot Titration Curve Identify Inflection Point

(pH = pKa)
Repeat (n=3) &

Calculate Average

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination via Shake-Flask
Method
Causality: The shake-flask method is the "gold standard" for LogP determination because it is a

direct measurement of the partitioning of a compound between two immiscible phases at

equilibrium.[14] Its accuracy makes it the benchmark against which other methods are

validated.[15]

Methodology:

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and

pre-saturate it with n-octanol. Separately, pre-saturate n-octanol with the aqueous buffer.

This step is critical to prevent volume changes during the experiment.

Sample Addition: Add a known amount of 3-Chloro-4-methyl-N-propylaniline to a mixture

of the two pre-saturated phases in a separatory funnel or vial. The starting concentration

should be chosen to be below the solubility limit in either phase.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant

temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b1385341/docs?utm_src=pdf-body-img#physicochemical-properties-of-3-chloro-4-methyl-n-propylaniline
https://encyclopedia.pub/entry/26444
https://www.longdom.org/open-access-pdfs/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs.pdf
https://www.benchchem.com/product/b1385341/docs?utm_src=pdf-body#physicochemical-properties-of-3-chloro-4-methyl-n-propylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Separation: Allow the phases to separate completely. Centrifugation can be used to

accelerate this process and ensure a clean separation.

Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the

aqueous phase. Determine the concentration of the compound in each phase using a

validated analytical method, such as HPLC-UV.

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-

octanol] / [Concentration in aqueous phase].

LogP Determination: The LogP is the base-10 logarithm of the partition coefficient: LogP =

log₁₀(P).[10]

Validation: The experiment should be repeated with varying solute concentrations and

shaking times to confirm that true equilibrium has been reached.

Preparation Experiment Analysis

Pre-saturate n-octanol
and aqueous buffer

Add Compound to
Biphasic System Shake to Equilibrate Separate Phases

(Centrifuge if needed)
Measure Concentration
in each phase (HPLC) Calculate P and LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for Aqueous Solubility Determination
Causality: The shake-flask equilibrium solubility method is considered the most reliable

technique as it ensures that the solution has reached saturation in equilibrium with the solid

state of the compound.[16] This provides the true thermodynamic solubility, which is a critical

parameter for biopharmaceutical classification and formulation development.[17]

Methodology:

Sample Preparation: Add an excess amount of solid 3-Chloro-4-methyl-N-propylaniline to

a vial containing a specific aqueous medium (e.g., deionized water, or a pH 7.4 buffer). The
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excess solid is crucial to ensure saturation is achieved.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution. This is

typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22

µm PVDF).

Quantification: Take a precise aliquot of the clear, saturated filtrate and dilute it appropriately.

Analyze the concentration of the dissolved compound using a validated HPLC-UV method

against a standard curve.

Solid-State Analysis: It is best practice to analyze the remaining solid (e.g., by XRPD or

DSC) to confirm that the compound has not changed its solid form (e.g., converted to a

hydrate or a different polymorph) during the experiment.

Reporting: The determined concentration is reported as the equilibrium solubility in the

specified medium (e.g., in mg/mL or µM).

Preparation Equilibration

Analysis

Add Excess Solid
to Aqueous Medium

Agitate for 24-48h
at Constant Temp.

Filter/Centrifuge
to get Saturated Solution

Measure Concentration
of Filtrate (HPLC)

Analyze Remaining Solid
(optional, e.g., XRPD)

Report Solubility

Click to download full resolution via product page

Caption: Workflow for equilibrium aqueous solubility determination.

Section 5: Spectroscopic and Structural
Characterization
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For a researcher synthesizing or verifying this compound, spectroscopic data is essential.

Based on the structure and data for related compounds, the following spectral features are

expected:

¹H NMR: The spectrum should feature distinct signals for the aromatic protons, the methyl

group singlet (~2.2 ppm), and the N-propyl group (a triplet for the terminal CH₃, a multiplet

for the central CH₂, and a triplet for the CH₂ attached to the nitrogen). The N-H proton will

appear as a broad singlet.

¹³C NMR: The spectrum will show 10 distinct carbon signals corresponding to the molecular

formula C₁₀H₁₄ClN.[18]

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and

a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the

presence of a single chlorine atom.

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (~3400

cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), and C-Cl stretching (~700-

800 cm⁻¹).[1]

Section 6: Synthesis and Reactivity
Synthesis: A common route to N-alkylanilines is the reductive amination of the parent aniline. 3-
Chloro-4-methyl-N-propylaniline can be synthesized by reacting 3-chloro-4-methylaniline

with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Alternatively, direct N-alkylation with a propyl halide (e.g., 1-bromopropane) in the presence of

a base is a viable, though potentially less selective, method.[19] The parent aniline itself is

typically synthesized via the reduction of 2-chloro-4-nitrotoluene.[20][21]

Reactivity: As an aromatic amine, 3-Chloro-4-methyl-N-propylaniline is a weak base. It is

incompatible with strong acids, acid chlorides, and acid anhydrides.[8] It is susceptible to

oxidation, particularly in the presence of strong oxidizing agents, which can lead to the

formation of colored impurities.

Conclusion
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3-Chloro-4-methyl-N-propylaniline is a molecule whose physicochemical profile is dominated

by the interplay between its aromatic core and the N-propyl substituent. Its low aqueous

solubility, moderate basicity, and high lipophilicity (Predicted XLogP ~4.3) define its potential

behavior in both chemical and biological systems. These properties suggest high membrane

permeability but also highlight potential challenges with aqueous formulation. The experimental

protocols detailed in this guide provide a robust framework for researchers to empirically

validate these characteristics, enabling informed decisions in drug design, lead optimization,

and process development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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